FR194738 free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

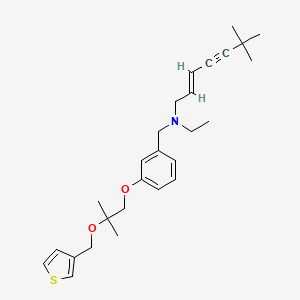

(E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37NO2S/c1-7-28(16-10-8-9-15-26(2,3)4)19-23-12-11-13-25(18-23)29-22-27(5,6)30-20-24-14-17-31-21-24/h8,10-14,17-18,21H,7,16,19-20,22H2,1-6H3/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZFIVOMFHKBCE-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC(C)(C)OCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC(C)(C)OCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of FR194738 Free Base

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FR194738 is a potent and selective inhibitor of squalene epoxidase (SE), a critical enzyme in the cholesterol biosynthesis pathway. By targeting this enzyme, FR194738 effectively blocks the conversion of squalene to 2,3-oxidosqualene, leading to a significant reduction in cholesterol synthesis. This guide provides a comprehensive overview of the core mechanism of action of FR194738, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the involved biochemical pathways. The information presented is intended to support further research and drug development efforts centered on this compound.

Core Mechanism of Action: Inhibition of Squalene Epoxidase

The primary mechanism of action of FR194738 is the direct inhibition of squalene epoxidase (also known as squalene monooxygenase). This enzyme catalyzes the first oxygenation step in sterol biosynthesis, a rate-limiting step that commits squalene to the cholesterol synthesis cascade. FR194738 binds to squalene epoxidase, blocking its catalytic activity and leading to two key downstream effects: a dose-dependent decrease in the synthesis of cholesterol and an intracellular accumulation of the substrate, squalene.[1][2]

The Cholesterol Biosynthesis Pathway and the Role of Squalene Epoxidase

The synthesis of cholesterol is a complex, multi-step process that begins with acetyl-CoA. A simplified representation of this pathway, highlighting the point of intervention for FR194738, is provided below.

Downstream Signaling Implications: Potential Link to Src/MAPK Pathway

While the primary effect of FR194738 is on cholesterol synthesis, emerging research suggests that modulation of enzymes within this pathway can have broader cellular consequences. Notably, the inhibition of lanosterol synthase, an enzyme downstream of squalene epoxidase, has been shown to deactivate the Src/MAPK signaling pathway.[3][4] Given that FR194738's action leads to a depletion of the substrate for lanosterol synthase, it is plausible that FR194738 may indirectly influence this pathway. Further investigation is warranted to establish a direct causal link.

References

- 1. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

FR194738 Free Base: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR194738 is a potent and selective inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of FR194738 free base. The document details its mechanism of action, summarizes its in vitro and in vivo efficacy, and provides comprehensive experimental protocols for its synthesis and biological evaluation. All quantitative data is presented in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams.

Introduction

Hypercholesterolemia is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. While statins, which inhibit HMG-CoA reductase, are the cornerstone of lipid-lowering therapy, there remains a need for alternative and complementary therapeutic strategies. Squalene epoxidase represents a compelling target downstream of HMG-CoA reductase in the cholesterol biosynthesis pathway. Inhibition of this enzyme leads to a reduction in cholesterol synthesis and an accumulation of squalene. FR194738 has emerged as a novel and potent inhibitor of squalene epoxidase, demonstrating significant lipid-lowering effects in preclinical studies.

Discovery and Mechanism of Action

FR194738, chemically known as (E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[2-methyl-2-(3-thienylmethoxy)propyloxy]benzylamine, was identified as a potent inhibitor of squalene epoxidase. Its mechanism of action involves the specific inhibition of the conversion of squalene to 2,3-oxidosqualene, a critical step in the formation of lanosterol, the precursor to cholesterol. This inhibition leads to a decrease in de novo cholesterol synthesis.

Signaling Pathway

Synthesis of this compound

The synthesis of FR194738 is a multi-step process. A plausible synthetic route, based on related compounds, is outlined below.

Proposed Synthetic Scheme

Experimental Protocol: Synthesis of a Key Intermediate

The following protocol describes the synthesis of a key intermediate, (E)-N-(6,6-Dimethyl-2-hepten-4-ynyl)-N-ethyl-3-[3-(3-thienyl)benzyloxy]benzylamine hydrochloride, which is structurally related to FR194738 and illustrates the core chemical transformations.

Materials:

-

(E)-N-(3-chloro-2-propenyl)-N-ethyl-3-[3-(3-thienyl)benzyloxy]benzylamine

-

Tetrahydrofuran (THF)

-

Copper (I) iodide (CuI)

-

Palladium acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

n-Butylamine

-

tert-Butylacetylene

-

Silica gel

-

n-Hexane

-

Ethyl acetate

Procedure:

-

To a solution of (E)-N-(3-chloro-2-propenyl)-N-ethyl-3-[3-(3-thienyl)benzyloxy]benzylamine (360 mg, 0.90 mmol) in THF (2.7 ml), add copper (I) iodide (8.6 mg, 0.045 mmol), palladium acetate (4.1 mg, 0.018 mmol), and triphenylphosphine (9.5 mg, 0.036 mmol).

-

Under ice cooling, add n-butylamine (0.18 ml, 1.8 mmol) and tert-butylacetylene (0.135 ml, 1.08 mmol).

-

Stir the mixture at room temperature for 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel chromatography using a gradient of n-hexane to n-hexane/ethyl acetate (9/1) to yield the free amine.

Biological Activity and Efficacy

In Vitro Activity

FR194738 demonstrates potent inhibitory activity against squalene epoxidase from various species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Assay | Species/Cell Line | IC50 (nM) | Reference |

| Squalene Epoxidase Inhibition | HepG2 cell homogenates | 9.8 | [1][2] |

| Cholesterol Synthesis from [14C]acetate | Intact HepG2 cells | 4.9 | [2] |

| Cholesteryl Ester Synthesis from [14C]acetate | Intact HepG2 cells | 8.0 | [1] |

| Squalene Epoxidase Inhibition | Hamster liver microsomes | 14 | [1] |

| Squalene Epoxidase Inhibition | Dog liver microsomes | 49 | |

| Squalene Epoxidase Inhibition | Rat liver microsomes | 68 |

In Vivo Efficacy

Oral administration of FR194738 has been shown to effectively lower plasma cholesterol and triglyceride levels in various animal models.

| Animal Model | Dose (mg/kg/day) | Effect on Total Cholesterol | Effect on Triglycerides | Reference |

| Dog | 10 | 26% decrease | 47% decrease | |

| Dog | 32 | 40% decrease | 76% decrease | |

| Hamster | 100 | 22% decrease | 9% decrease | |

| Rat | 10, 32, 100 | No significant decrease | 30%, 41%, 65% decrease |

Experimental Protocol: In Vivo Study in Dogs

The following provides a general workflow for evaluating the in vivo efficacy of FR194738 in a canine model.

Procedure:

-

Animal Acclimatization: Male beagle dogs are acclimated to the housing conditions for a specified period.

-

Baseline Measurements: Fasting blood samples are collected to determine baseline plasma lipid levels.

-

Group Assignment: Animals are randomly assigned to treatment groups (e.g., vehicle control, FR194738 at various doses).

-

Drug Administration: FR194738 or vehicle is administered orally once daily for the duration of the study.

-

Blood Collection: Blood samples are collected at regular intervals (e.g., weekly) to monitor changes in plasma lipids.

-

Lipid Analysis: Plasma total cholesterol and triglyceride concentrations are determined using standard enzymatic assays.

-

Data Analysis: The percentage change from baseline lipid levels is calculated for each treatment group and compared to the vehicle control group using appropriate statistical methods.

Conclusion

FR194738 is a potent and selective inhibitor of squalene epoxidase with demonstrated efficacy in lowering plasma cholesterol and triglyceride levels in preclinical models. Its distinct mechanism of action offers a promising alternative to existing lipid-lowering therapies. The synthetic route, while requiring multiple steps, is achievable through established chemical transformations. Further investigation and clinical development of FR194738 and related compounds are warranted to explore their full therapeutic potential in the management of hyperlipidemia.

References

The Function and Mechanism of FR194738 Free Base: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Function: Potent and Selective Inhibition of Squalene Epoxidase

FR194738 free base is a potent and selective inhibitor of squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3][4][5] Its primary function is to block the conversion of squalene to 2,3-oxidosqualene, a key step in the formation of lanosterol and, subsequently, cholesterol. This inhibition leads to a reduction in the synthesis of cholesterol and an accumulation of squalene.[1][2][6][7]

Mechanism of Action

FR194738 exerts its pharmacological effect by directly targeting and inhibiting the activity of squalene epoxidase. Unlike HMG-CoA reductase inhibitors (statins), which act earlier in the pathway, FR194738's downstream point of intervention results in a distinct biochemical profile. Notably, at concentrations that effectively inhibit cholesterol synthesis, FR194738 does not induce a significant compensatory upregulation of HMG-CoA reductase activity.[6][7] This suggests a potential advantage in avoiding the feedback mechanism that can sometimes limit the efficacy of statins.

The inhibition of squalene epoxidase by FR194738 has been demonstrated to effectively lower plasma cholesterol and triglyceride levels in in vivo models.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro potency and in vivo effects of FR194738.

Table 1: In Vitro Inhibitory Activity of FR194738

| Assay System | Parameter | Value (nM) | Reference |

| HepG2 Cell Homogenates | IC50 for Squalene Epoxidase Inhibition | 9.8 | [1][2][3][4][5][7] |

| Intact HepG2 Cells | IC50 for [14C]acetate incorporation into free cholesterol | 4.9 | [1][2][6][7] |

| Intact HepG2 Cells | IC50 for [14C]acetate incorporation into cholesteryl ester | 8.0 | [1][2] |

| Hamster Liver Microsomes | IC50 for Squalene Epoxidase Inhibition | 14 | [1] |

Table 2: Comparison of In Vitro Potency with HMG-CoA Reductase Inhibitors in HepG2 Cells

| Compound | IC50 for Cholesterol Biosynthesis Inhibition (nM) | Reference |

| FR194738 | 2.1 | [1] |

| Simvastatin | 40 | [1] |

| Fluvastatin | 28 | [1] |

| Pravastatin | 5100 | [1] |

Table 3: In Vivo Effects of FR194738 in Hamsters (10-day daily administration)

| Treatment Group | Effect on Serum Lipids | Effect on HMG-CoA Reductase Activity | Reference |

| FR194738 | Reduced total cholesterol, non-HDL cholesterol, HDL cholesterol, and triglycerides | 1.3-fold increase at 32 mg/kg; no significant change at 100 mg/kg | [1][2] |

Signaling Pathway

The primary signaling pathway affected by FR194738 is the cholesterol biosynthesis pathway. The diagram below illustrates the key steps in this pathway and highlights the specific point of inhibition by FR194738.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning FR194738.

Measurement of Squalene Epoxidase Activity in HepG2 Cell Homogenates

-

Cell Culture and Homogenate Preparation:

-

HepG2 cells are cultured in a suitable medium (e.g., Dulbecco's modified Eagle's medium) supplemented with fetal bovine serum and antibiotics.

-

Cells are harvested, washed with phosphate-buffered saline, and then homogenized in a buffer solution (e.g., potassium phosphate buffer with sucrose and EDTA) using a Dounce homogenizer.

-

The homogenate is then centrifuged at a low speed to remove nuclei and cell debris, and the resulting supernatant is used as the enzyme source.

-

-

Enzyme Assay:

-

The reaction mixture contains the cell homogenate, a buffer solution, NADPH, and the substrate, [14C]squalene.

-

FR194738, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of the substrate and incubated at 37°C for a specified time.

-

The reaction is stopped by the addition of a strong base (e.g., KOH in ethanol).

-

Lipids are extracted using a non-polar solvent (e.g., hexane).

-

The extracted lipids are separated by thin-layer chromatography (TLC).

-

The radioactivity of the squalene and 2,3-oxidosqualene spots is quantified using a radioisotope detector.

-

The IC50 value is calculated as the concentration of FR194738 that causes a 50% inhibition of squalene epoxidase activity.

-

Measurement of Cholesterol Synthesis from [14C]Acetate in Intact HepG2 Cells

-

Cell Culture and Treatment:

-

HepG2 cells are seeded in culture plates and allowed to adhere.

-

The cells are then incubated with various concentrations of FR194738 for a specified period.

-

-

Radiolabeling and Lipid Extraction:

-

[14C]acetate is added to the culture medium, and the cells are incubated for a further period to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

The cells are washed, harvested, and the lipids are extracted using a solvent mixture (e.g., chloroform/methanol).

-

-

Lipid Analysis:

-

The extracted lipids are separated by TLC.

-

The radioactivity of the cholesterol and cholesteryl ester fractions is determined.

-

The IC50 value is calculated as the concentration of FR194738 that inhibits the incorporation of [14C]acetate into cholesterol by 50%.

-

The experimental workflow for these key assays is depicted in the following diagram.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - CAS:204067-45-8 - 阿镁生物 [amaybio.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. tebubio.com [tebubio.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of FR194738, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of a novel squalene epoxidase inhibitor, FR194738 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of FR194738 Free Base in Cholesterol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR194738 is a potent, orally active inhibitor of squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth analysis of the mechanism of action of FR194738 free base, its quantitative effects on cholesterol synthesis, and its impact on related signaling pathways. Detailed experimental protocols and visual representations of the underlying biological processes are presented to support further research and drug development efforts in the field of hypercholesterolemia.

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular disease, a leading cause of mortality worldwide. While HMG-CoA reductase inhibitors (statins) are the cornerstone of lipid-lowering therapy, there is a continued need for alternative and complementary therapeutic strategies. Squalene epoxidase (also known as squalene monooxygenase) represents a key regulatory point in the cholesterol biosynthesis pathway, downstream of HMG-CoA reductase. Inhibition of this enzyme offers a distinct mechanism to reduce cholesterol production. FR194738 has emerged as a highly potent inhibitor of squalene epoxidase, demonstrating significant cholesterol-lowering effects in preclinical studies. This document serves as a comprehensive resource on the biochemical and cellular effects of FR194738.

Mechanism of Action of FR194738

FR194738 exerts its cholesterol-lowering effects by specifically inhibiting the enzyme squalene epoxidase.[1][2][3] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in sterol biosynthesis and a rate-limiting step in the pathway.[4] By blocking this step, FR194738 prevents the downstream synthesis of lanosterol and, ultimately, cholesterol. A key consequence of this inhibition is the intracellular accumulation of squalene.[1][2]

Unlike statins, which inhibit an early step in the mevalonate pathway, FR194738 acts at a later, more committed step in cholesterol synthesis. This difference in mechanism leads to distinct effects on the cellular feedback regulation of cholesterol homeostasis.

Quantitative Data on the Efficacy of FR194738

The inhibitory potency of FR194738 has been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro and Cellular Inhibition of Squalene Epoxidase and Cholesterol Synthesis by FR194738

| Assay System | Parameter | Value | Reference |

| HepG2 Cell Homogenates | IC50 for Squalene Epoxidase Inhibition | 9.8 nM | [1][2] |

| Intact HepG2 Cells | IC50 for Cholesterol Synthesis from [14C]acetate | 4.9 nM | [1] |

| Intact HepG2 Cells | IC50 for Cholesteryl Ester Synthesis from [14C]acetate | 8.0 nM | [2] |

| Hamster Liver Microsomes | IC50 for Squalene Epoxidase Inhibition | 14 nM | [2] |

Table 2: Comparison of IC50 Values for Cholesterol Biosynthesis Inhibition in HepG2 Cells

| Compound | IC50 (nM) | Target Enzyme | Reference |

| FR194738 | 2.1 | Squalene Epoxidase | [2] |

| Simvastatin | 40 | HMG-CoA Reductase | [2] |

| Fluvastatin | 28 | HMG-CoA Reductase | [2] |

| Pravastatin | 5100 | HMG-CoA Reductase | [2] |

Table 3: Effects of FR194738 on HMG-CoA Reductase Activity in HepG2 Cells

| FR194738 Concentration (Inhibition of Cholesterol Synthesis) | Fold Increase in HMG-CoA Reductase Activity | Reference |

| 24% | No significant increase | [1] |

| 69% | No significant increase | [1] |

| 90% | 4.6-fold | [1] |

For comparison, simvastatin increased HMG-CoA reductase activity by 13- to 19-fold at concentrations that inhibited cholesterol synthesis by 65% and 82%, respectively.[1]

Signaling Pathways

The Cholesterol Biosynthesis Pathway and the Site of FR194738 Action

The synthesis of cholesterol from acetyl-CoA is a complex, multi-step process. The diagram below illustrates the major steps in this pathway, highlighting the point of inhibition by FR194738.

Caption: Cholesterol biosynthesis pathway highlighting the site of action of FR194738.

Regulation of Cholesterol Synthesis and the Impact of FR194738

Cellular cholesterol levels are tightly regulated through a feedback mechanism involving Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2. When cellular sterol levels are low, SREBP-2 is transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where it is proteolytically cleaved. The active N-terminal domain of SREBP-2 then translocates to the nucleus and activates the transcription of genes involved in cholesterol synthesis and uptake, including HMG-CoA reductase and the LDL receptor.

FR194738, by inhibiting a late step in cholesterol synthesis, leads to a depletion of downstream sterols. This mimics a low-sterol state, which is expected to activate the SREBP-2 pathway. However, the accumulation of non-sterol mevalonate-derived metabolites may have a modulatory effect on this feedback loop, as suggested by the blunted increase in HMG-CoA reductase activity compared to statins.[1]

References

The Inhibition of Squalene Epoxidase by FR194738: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR194738 is a potent, orally bioavailable inhibitor of squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This technical guide provides an in-depth overview of the mechanism of action of FR194738, focusing on its inhibitory effects on squalene epoxidase. It includes a compilation of quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and visual representations of the biochemical pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of cholesterol metabolism and the development of novel hypocholesterolemic agents.

Introduction to Squalene Epoxidase and FR194738

Squalene epoxidase (SE), also known as squalene monooxygenase, is a key rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4] It catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step and the committed step towards sterol synthesis.[4][5] As such, SE represents a promising therapeutic target for the management of hypercholesterolemia.[3]

FR194738 is a novel synthetic compound that has demonstrated potent inhibitory activity against squalene epoxidase.[2] Its action leads to a significant reduction in cholesterol synthesis, making it a compound of interest for the development of new lipid-lowering therapies.[2]

Quantitative Inhibitory Activity of FR194738

The inhibitory potency of FR194738 has been evaluated in various in vitro systems. The following table summarizes the key quantitative data available in the literature.

| Parameter | Value (nM) | System | Reference |

| IC50 | 9.8 | Squalene epoxidase activity in HepG2 cell homogenates | [1][6][7] |

| IC50 | 4.9 | [14C]acetate incorporation into free cholesterol in intact HepG2 cells | [1][6][7] |

| IC50 | 8.0 | [14C]acetate incorporation into cholesteryl ester in intact HepG2 cells | [1][6] |

| IC50 | 2.1 | Overall cholesterol biosynthesis in HepG2 cells (compared to statins) | [1] |

| IC50 | 14 | Squalene epoxidase activity in hamster liver microsomes | [1] |

Mechanism of Action and Signaling Pathway

FR194738 exerts its hypocholesterolemic effect by directly inhibiting the enzymatic activity of squalene epoxidase. This inhibition blocks the conversion of squalene to 2,3-oxidosqualene, a crucial precursor for cholesterol synthesis.[4] The direct consequence of this inhibition is the intracellular accumulation of squalene and a reduction in the downstream production of cholesterol.[1][6][7]

Interestingly, the inhibition of cholesterol synthesis by FR194738 does not lead to a strong compensatory increase in the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the primary rate-limiting enzyme in the cholesterol biosynthesis pathway.[7] This is in contrast to statins, which, by inhibiting HMG-CoA reductase, lead to a significant upregulation of the enzyme.[7] At concentrations that inhibited cholesterol synthesis by 24% and 69%, FR194738 did not cause an increase in HMG-CoA reductase activity. A moderate 4.6-fold increase was only observed at a concentration that inhibited cholesterol synthesis by 90%.[7] This suggests that a non-sterol metabolite derived from mevalonate, produced before the squalene epoxidation step, plays a role in suppressing HMG-CoA reductase activity.[7]

The specific kinetic mechanism of inhibition by FR194738 (e.g., competitive, non-competitive) has not been definitively characterized in the reviewed literature.

Signaling Pathway Diagram

Caption: Inhibition of Squalene Epoxidase by FR194738 and its downstream effects.

Detailed Experimental Protocols

Squalene Epoxidase Activity Assay in HepG2 Cell Homogenates

This protocol is adapted from methodologies described for the evaluation of squalene epoxidase inhibitors.

Objective: To determine the in vitro inhibitory effect of FR194738 on squalene epoxidase activity in a cell-based homogenate system.

Materials:

-

HepG2 cells

-

Culture medium (e.g., MEM supplemented with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 250 mM sucrose)

-

Protein assay reagent (e.g., Bradford or BCA)

-

FR194738 stock solution (in DMSO)

-

[³H]-Squalene (radiolabeled substrate)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, 1 mM NADPH, 1 mM FAD)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Culture HepG2 cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Harvest: Wash the cells with PBS, detach them using Trypsin-EDTA, and collect them by centrifugation.

-

Homogenate Preparation: Resuspend the cell pellet in ice-cold lysis buffer and homogenize using a Dounce homogenizer or sonicator.

-

Protein Quantification: Determine the protein concentration of the cell homogenate using a standard protein assay.

-

Enzyme Reaction:

-

In a microcentrifuge tube, add a specific amount of cell homogenate (e.g., 100 µg of protein).

-

Add varying concentrations of FR194738 (or vehicle control) and pre-incubate for a short period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the reaction buffer containing [³H]-Squalene.

-

Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).

-

-

Reaction Termination and Extraction: Stop the reaction by adding a solution of KOH in ethanol. Saponify the lipids by heating and then extract the non-saponifiable lipids (including squalene and 2,3-oxidosqualene) with an organic solvent like hexane or petroleum ether.

-

Quantification: Evaporate the organic solvent and redissolve the residue in a small volume of a suitable solvent. Add scintillation cocktail and measure the radioactivity corresponding to the formed [³H]-2,3-oxidosqualene using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of FR194738 and determine the IC50 value by plotting the inhibition curve.

Workflow Diagram: Squalene Epoxidase Activity Assay

Caption: Workflow for determining squalene epoxidase inhibitory activity.

Cholesterol Biosynthesis Assay using [14C]acetate in Intact HepG2 Cells

This protocol describes the measurement of de novo cholesterol synthesis by monitoring the incorporation of radiolabeled acetate.

Objective: To assess the effect of FR194738 on the overall cholesterol biosynthesis pathway in intact cells.

Materials:

-

HepG2 cells

-

Culture medium

-

FR194738 stock solution (in DMSO)

-

[¹⁴C]-Sodium acetate (radiolabeled precursor)

-

Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

-

Phosphorimager or scintillation counter

Procedure:

-

Cell Seeding: Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Compound Treatment: Treat the cells with various concentrations of FR194738 (or vehicle control) for a specified period (e.g., 18-24 hours).

-

Radiolabeling: Add [¹⁴C]-sodium acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

-

Cell Lysis and Lipid Extraction:

-

Wash the cells with PBS.

-

Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol).

-

-

Lipid Separation by TLC:

-

Spot the lipid extracts onto a silica TLC plate.

-

Develop the TLC plate in a chamber with the appropriate solvent system to separate the different lipid classes (cholesterol, cholesteryl esters, squalene, etc.).

-

-

Detection and Quantification:

-

Visualize the radiolabeled lipid spots using a phosphorimager.

-

Alternatively, scrape the silica corresponding to the lipid spots of interest into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the amount of [¹⁴C]acetate incorporated into cholesterol and other lipids. Calculate the percentage of inhibition of cholesterol synthesis for each FR194738 concentration and determine the IC50 value.

Workflow Diagram: Cholesterol Biosynthesis Assay

Caption: Workflow for measuring de novo cholesterol biosynthesis.

Conclusion

FR194738 is a potent inhibitor of squalene epoxidase, effectively reducing cholesterol biosynthesis in vitro. Its mechanism of action, centered on the blockade of a key enzymatic step in the cholesterol synthesis pathway, along with its minimal impact on HMG-CoA reductase feedback, highlights its potential as a novel therapeutic agent for hypercholesterolemia. The data and protocols presented in this guide provide a valuable resource for the further investigation and development of FR194738 and other squalene epoxidase inhibitors. Further studies are warranted to fully elucidate its kinetic profile and in vivo efficacy and safety.

References

- 1. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. teachmephysiology.com [teachmephysiology.com]

- 3. Khan Academy [khanacademy.org]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

FR194738 Free Base: A Technical Guide on Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR194738 is a potent, orally bioavailable inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway. This document provides a comprehensive overview of the target specificity and selectivity of FR194738 free base, compiling available quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. While FR194738 demonstrates high potency for its primary target, a comprehensive public selectivity profile against a broad range of other enzymes and receptors is not currently available. This guide aims to consolidate the existing knowledge to support further research and development efforts.

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular disease. The inhibition of cholesterol biosynthesis is a clinically validated strategy for managing elevated cholesterol levels. While HMG-CoA reductase inhibitors (statins) are the cornerstone of therapy, targeting other enzymes in the cholesterol biosynthesis pathway offers alternative and potentially complementary therapeutic approaches. Squalene epoxidase (SE), also known as squalene monooxygenase, catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the formation of lanosterol, the precursor to cholesterol. FR194738 has emerged as a potent inhibitor of this enzyme, demonstrating significant cholesterol-lowering effects in preclinical studies. Understanding its precise target engagement and selectivity is paramount for its development as a therapeutic agent.

Target Specificity: Potent Inhibition of Squalene Epoxidase

The primary molecular target of FR194738 is squalene epoxidase (SE). The inhibitory activity of FR194738 has been quantified across various biological systems, consistently demonstrating its high potency in the nanomolar range.

Quantitative Data on Squalene Epoxidase Inhibition

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for FR194738 against squalene epoxidase from different sources. This data highlights the compound's potent activity in both isolated enzyme preparations and cell-based assays.

| Biological System | Species | IC50 (nM) | Reference |

| Hepatic Microsomes | Dog | 49 | [1] |

| Hepatic Microsomes | Hamster | 14 | [1] |

| Hepatic Microsomes | Rat | 68 | [1] |

| HepG2 Cell Homogenates | Human | 9.8 | [2] |

| Intact HepG2 Cells (Cholesterol Synthesis from [14C]acetate) | Human | 4.9 | [2] |

Target Selectivity Profile

A critical aspect of drug development is understanding a compound's selectivity, or its propensity to interact with unintended biological targets. Off-target effects can lead to unforeseen side effects and toxicities.

Selectivity Against Other Enzymes in the Cholesterol Biosynthesis Pathway

Studies have shown that FR194738's mechanism of action is distinct from that of statins. While statins inhibit HMG-CoA reductase, leading to a compensatory increase in the expression of this enzyme, FR194738 does not induce a significant increase in HMG-CoA reductase activity at concentrations that effectively inhibit cholesterol synthesis[2]. This suggests a more targeted effect on the later stages of the cholesterol biosynthesis pathway.

Broader Selectivity Screening

As of the latest available information, a comprehensive public selectivity profile of FR194738 against a broad panel of kinases (kinome scan) or other enzyme and receptor families has not been published. Such studies are crucial for a thorough assessment of potential off-target liabilities. The primary toxicities observed with some squalene epoxidase inhibitors in preclinical animal models, such as dermatitis and gastrointestinal issues, are thought to be on-target effects related to the accumulation of squalene or the inhibition of the enzyme in non-hepatic tissues[3][4]. However, the possibility of off-target contributions cannot be entirely ruled out without comprehensive screening data.

Signaling Pathway and Mechanism of Action

FR194738 exerts its cholesterol-lowering effects by inhibiting squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway. This pathway is a multi-step process that converts acetyl-CoA into cholesterol.

Detailed Experimental Protocols

Reproducible and well-documented experimental methods are fundamental to scientific research. The following section details a key protocol for assessing the activity of FR194738.

Squalene Epoxidase Activity Assay in HepG2 Cell Homogenates

This protocol is adapted from studies investigating the effect of FR194738 on cholesterol metabolism in the human hepatoma cell line, HepG2.

Objective: To determine the in vitro inhibitory activity of FR194738 on squalene epoxidase in a human liver cell model.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., MEM) with fetal bovine serum (FBS) and penicillin-streptomycin

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Assay Buffer: 0.1 M Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT

-

Cofactor Solution: NADPH, FAD

-

Substrate: [3H]-squalene

-

Test Compound: FR194738 dissolved in DMSO

-

Scintillation cocktail

-

Scintillation counter

Workflow Diagram:

Procedure:

-

Cell Culture and Microsome Preparation:

-

Culture HepG2 cells to 80-90% confluency.

-

Harvest cells by scraping and wash with ice-cold PBS.

-

Resuspend the cell pellet in assay buffer and homogenize using a Dounce homogenizer or sonicator on ice.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the microsomal preparation, assay buffer, and cofactor solution (final concentrations of 1 mM NADPH and 10 µM FAD are typical).

-

Add varying concentrations of FR194738 (or vehicle control, DMSO) and pre-incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding [3H]-squalene (final concentration typically 5-10 µM).

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding a mixture of chloroform and methanol (2:1 v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform and spot it onto a silica gel thin-layer chromatography (TLC) plate.

-

Develop the TLC plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v) to separate squalene from 2,3-oxidosqualene.

-

Visualize the lipid spots (e.g., using iodine vapor) and scrape the silica corresponding to the 2,3-oxidosqualene band into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of squalene epoxidase inhibition for each concentration of FR194738 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the FR194738 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

FR194738 is a highly potent inhibitor of squalene epoxidase, a key enzyme in cholesterol biosynthesis. Its nanomolar potency has been consistently demonstrated in various preclinical models. While its on-target mechanism of action is well-defined, a comprehensive assessment of its selectivity against a broad range of other molecular targets is not publicly available. The detailed experimental protocol provided herein offers a robust method for further characterizing the inhibitory activity of FR194738 and similar compounds. Future research should aim to elucidate the broader selectivity profile of FR194738 to fully understand its therapeutic potential and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of FR194738, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical toxicology profile of squalene epoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pharmacology of FR194738 Free Base: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR194738 is a potent and selective inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway. This document provides a comprehensive overview of the pharmacology of FR194738 free base, summarizing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to characterize this compound. The information is intended to serve as a technical resource for researchers and professionals involved in drug development and the study of lipid metabolism.

Introduction

Hypercholesterolemia is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. While HMG-CoA reductase inhibitors (statins) are the cornerstone of lipid-lowering therapy, there is continued interest in alternative and complementary therapeutic strategies. Squalene epoxidase represents a compelling target as it catalyzes the first oxygenation step in cholesterol synthesis, converting squalene to 2,3-oxidosqualene. FR194738 has emerged as a significant research compound due to its potent inhibition of this enzyme.

Mechanism of Action

FR194738 exerts its pharmacological effect by directly inhibiting the enzyme squalene epoxidase. This inhibition blocks the conversion of squalene to 2,3-oxidosqualene, a critical step in the cholesterol biosynthesis pathway.[1] The accumulation of the substrate, squalene, and the depletion of downstream products, including cholesterol, are the direct consequences of this enzymatic blockade.[1][2] Unlike statins, which act earlier in the pathway at the level of HMG-CoA reductase, FR194738's mechanism of action is further downstream, leading to a different profile of effects on cellular metabolism.[1]

In Vitro Pharmacology

The in vitro activity of FR194738 has been characterized in various cell-based and cell-free assays, primarily using the human hepatoma cell line, HepG2, a well-established model for studying hepatic lipid metabolism.

Quantitative In Vitro Data

The following tables summarize the key quantitative data for the in vitro activity of FR194738.

Table 1: Inhibition of Squalene Epoxidase and Cholesterol Synthesis by FR194738

| Parameter | System | IC50 (nM) | Reference |

| Squalene Epoxidase Activity | HepG2 cell homogenates | 9.8 | [1][2] |

| Cholesterol Synthesis from [14C]acetate | Intact HepG2 cells | 4.9 | [1][2] |

| Cholesteryl Ester Synthesis from [14C]acetate | Intact HepG2 cells | 8.0 | [2] |

| Cholesterol Biosynthesis | HepG2 cells | 2.1 | [1][3] |

| Squalene Epoxidase Activity | Hamster liver microsomes | 14 | [1][3] |

Table 2: Comparative IC50 Values for Inhibition of Cholesterol Biosynthesis in HepG2 Cells

| Compound | Target | IC50 (nM) | Reference |

| FR194738 | Squalene Epoxidase | 2.1 | [1][3] |

| Simvastatin | HMG-CoA Reductase | 40 | [1][3] |

| Fluvastatin | HMG-CoA Reductase | 28 | [1][3] |

| Pravastatin | HMG-CoA Reductase | 5100 | [1][3] |

Effect on HMG-CoA Reductase Activity

A key differentiator for FR194738 compared to statins is its effect on HMG-CoA reductase activity. While statins lead to a significant compensatory upregulation of HMG-CoA reductase, FR194738 demonstrates a more modest effect. At concentrations that inhibit cholesterol synthesis by up to 69%, FR194738 does not cause a significant increase in HMG-CoA reductase activity.[1] A moderate 4.6-fold increase is observed only at a high concentration that inhibits cholesterol synthesis by 90%.[1]

In Vivo Pharmacology

The lipid-lowering effects of FR194738 have been evaluated in several animal models, demonstrating its potential for systemic cholesterol and triglyceride reduction.

Quantitative In Vivo Data

Table 3: Effect of FR194738 on Plasma Lipids in Hamsters (10 days daily administration)

| Treatment | Total Cholesterol | Non-HDL Cholesterol | HDL Cholesterol | Triglycerides | Reference |

| FR194738 | Reduced | Reduced | Reduced | Reduced | [1][3] |

Specific percentage reductions were not detailed in the provided search results.

Table 4: Dose-Dependent Effect of FR194738 on Serum Triglycerides in Dogs

| Dose (mg/kg/day) | % Reduction in Triglycerides | Reference |

| 10 | 30% | |

| 32 | 41% | |

| 100 | 65% |

The reference for this data was not explicitly found in the provided search results.

Table 5: Effect of FR194738 on Plasma Lipids in Rats

| Dose (mg/kg/day) | Total Cholesterol | Triglycerides (% Reduction) | Reference |

| 10 | No significant change | 30% | |

| 32 | No significant change | 41% | |

| 100 | No significant change | 65% |

The reference for this data was not explicitly found in the provided search results.

Effect on HMG-CoA Reductase Activity in Hamsters

In hamsters, daily administration of FR194738 at 32 mg/kg resulted in a 1.3-fold increase in HMG-CoA reductase activity.[1][3]

Experimental Protocols

Squalene Epoxidase Activity Assay in HepG2 Cell Homogenates

This protocol is based on the methodology described in the research on FR194738.

1. Cell Culture and Homogenate Preparation:

- HepG2 cells are cultured in appropriate media.

- Cells are harvested, washed, and centrifuged.

- The cell pellet is resuspended in a buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mM DTT).

- Cells are homogenized using a Dounce homogenizer or sonicator on ice.

- The homogenate is centrifuged to remove nuclei and cell debris. The resulting supernatant is the cell homogenate used for the assay.

2. Enzyme Assay:

- The assay is typically performed in a reaction mixture containing the cell homogenate, a buffer system, NADPH, FAD, and the substrate, radiolabeled squalene (e.g., [³H]squalene).

- FR194738 or a vehicle control is pre-incubated with the cell homogenate.

- The reaction is initiated by the addition of the substrate.

- The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

- The reaction is stopped by the addition of a strong base (e.g., methanolic KOH).

3. Product Extraction and Quantification:

- The lipid products are extracted with an organic solvent (e.g., hexane or petroleum ether).

- The organic phase is separated, evaporated, and the residue is redissolved in a small volume of solvent.

- The products (squalene and 2,3-oxidosqualene) are separated by thin-layer chromatography (TLC).

- The radioactivity of the spots corresponding to squalene and 2,3-oxidosqualene is quantified using a scintillation counter.

- The IC50 value is calculated from the dose-response curve of the inhibition of 2,3-oxidosqualene formation.

Cholesterol Synthesis Assay in Intact HepG2 Cells (Representative Protocol)

1. Cell Culture and Treatment:

- HepG2 cells are seeded in multi-well plates and allowed to adhere.

- Cells are pre-incubated with various concentrations of FR194738 or vehicle control in serum-free media for a specified time.

2. Radiolabeling:

- [¹⁴C]acetate is added to the culture medium and incubated for a period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

3. Lipid Extraction:

- The cells are washed with PBS and then lysed.

- Lipids are extracted from the cell lysate using a standard method, such as the Folch extraction (chloroform:methanol).

4. Lipid Separation and Quantification:

- The extracted lipids are separated by thin-layer chromatography (TLC) using a solvent system that resolves cholesterol, cholesteryl esters, and other lipids.

- The TLC plate is exposed to a phosphor screen or scraped, and the radioactivity in the bands corresponding to cholesterol and cholesteryl esters is quantified.

- The IC50 for the inhibition of cholesterol synthesis is determined from the dose-response curve.

HMG-CoA Reductase Activity Assay (Representative Protocol)

1. Preparation of Cell Lysates:

- HepG2 cells are treated with FR194738 or a control compound for a specified duration.

- Cells are harvested and lysed in a buffer that preserves enzyme activity.

2. Enzyme Activity Measurement:

- The HMG-CoA reductase activity is typically measured by a spectrophotometric assay that monitors the oxidation of NADPH to NADP⁺ at 340 nm.

- The cell lysate is added to a reaction mixture containing buffer, HMG-CoA (the substrate), and NADPH.

- The decrease in absorbance at 340 nm over time is measured, which is proportional to the HMG-CoA reductase activity.

3. Data Analysis:

- The rate of NADPH consumption is calculated and normalized to the total protein concentration of the cell lysate.

- The change in HMG-CoA reductase activity in response to FR194738 treatment is then determined.

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway

Caption: Simplified cholesterol biosynthesis pathway highlighting the site of action of FR194738.

Experimental Workflow for In Vitro Characterization

Caption: General experimental workflow for the in vitro characterization of FR194738.

Conclusion

FR194738 is a potent inhibitor of squalene epoxidase with significant in vitro and in vivo lipid-lowering activity. Its distinct mechanism of action, particularly its modest effect on HMG-CoA reductase upregulation compared to statins, makes it a valuable tool for studying cholesterol metabolism and a potential lead for the development of new hypercholesterolemia therapies. This guide provides a foundational understanding of its pharmacology, supported by quantitative data and experimental methodologies, to aid in future research and development efforts.

References

The Effect of FR194738 Free Base on Lipid Droplet Formation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid droplets are dynamic cellular organelles central to lipid metabolism and energy homeostasis. Their formation is a complex process influenced by the availability of neutral lipids, primarily triglycerides and cholesteryl esters. FR194738 is a potent inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] By modulating the levels of cholesterol and its precursors, FR194738 has the potential to indirectly affect lipid droplet formation. This technical guide provides an in-depth overview of the known mechanisms of FR194738, the fundamentals of lipid droplet biogenesis, and a hypothetical framework for investigating the effects of FR194738 on lipid droplet dynamics. Detailed experimental protocols and visualizations of relevant signaling pathways are included to facilitate further research in this area.

Introduction to FR194738

FR194738 is a synthetic compound that acts as a selective inhibitor of squalene epoxidase (squalene monooxygenase).[1][2] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the cholesterol biosynthesis pathway.[1] Inhibition of squalene epoxidase by FR194738 leads to a reduction in the de novo synthesis of cholesterol and an accumulation of squalene.[2] Unlike statins, which inhibit HMG-CoA reductase, FR194738 acts further down the pathway.[1]

Mechanism of Action

FR194738 competitively inhibits squalene epoxidase, thereby blocking the cholesterol synthesis cascade.[4] This mode of action has been shown to effectively lower serum total cholesterol and triglyceride levels in various animal models.[1] A notable characteristic of FR194738 is that it does not cause a significant upregulation of HMG-CoA reductase activity at concentrations that effectively inhibit cholesterol synthesis, which is a compensatory mechanism often observed with statin treatment.[1][2]

Effects on Lipid Metabolism

The primary metabolic effects of FR194738 are the reduction of cholesterol and triglyceride levels. The decrease in cholesterol synthesis is a direct consequence of squalene epoxidase inhibition. The mechanism for triglyceride reduction is less direct but is a consistently observed effect. It is hypothesized that the alteration in sterol levels may influence the expression and activity of genes involved in fatty acid and triglyceride metabolism.

The Biology of Lipid Droplet Formation

Lipid droplets are ubiquitous organelles responsible for the storage of neutral lipids.[5] They consist of a core of triglycerides and cholesteryl esters surrounded by a phospholipid monolayer and a variety of associated proteins.[6] The formation of lipid droplets, or biogenesis, is a multi-step process that originates from the endoplasmic reticulum (ER).[7][8][9]

The key stages of lipid droplet biogenesis are:

-

Synthesis of Neutral Lipids: Triglycerides and cholesteryl esters are synthesized by enzymes located in the ER membrane.[10][11]

-

Lens Formation: The newly synthesized neutral lipids accumulate between the leaflets of the ER membrane, forming a lens-like structure.[7][9]

-

Budding: As the lipid lens grows, it buds off from the ER into the cytoplasm, enclosed by a monolayer of phospholipids derived from the ER membrane.[8][11]

-

Maturation: The nascent lipid droplet can grow further by acquiring more neutral lipids or by fusing with other lipid droplets.[9]

Hypothetical Effects of FR194738 on Lipid Droplet Formation

Based on the known mechanism of FR194738 and the biology of lipid droplet formation, several hypotheses can be formulated regarding its potential effects on lipid droplet dynamics:

-

Reduction in Triglyceride Availability: By lowering systemic and potentially intracellular triglyceride levels, FR194738 may limit the substrate available for the core of lipid droplets, thereby reducing their formation or size.

-

Alteration of Cholesterol Ester Content: By inhibiting cholesterol synthesis, FR194738 would reduce the availability of cholesterol for esterification and incorporation into lipid droplets. This could alter the composition and physical properties of lipid droplets.

-

Indirect Signaling Effects: Changes in the levels of cholesterol and its precursors can impact various cellular signaling pathways that regulate lipid metabolism, such as the SREBP pathway.[3] These signaling changes could indirectly influence the expression of genes involved in lipid droplet formation and turnover.

Quantitative Data on FR194738's Effects on Lipid Levels

While direct data on FR194738's effect on lipid droplet formation is not available, the following table summarizes its reported effects on cholesterol and triglyceride levels from in vitro and in vivo studies.

| Model System | Compound | Concentration/Dose | Effect on Cholesterol | Effect on Triglycerides | Reference |

| HepG2 Cells | FR194738 | IC50: 4.9 nM (for cholesterol synthesis) | Inhibition of cholesterol synthesis | Not Reported | [2] |

| Dogs | FR194738 | 10 mg/kg/day | 26% decrease in serum total cholesterol | 47% decrease in serum triglycerides | [1] |

| Dogs | FR194738 | 32 mg/kg/day | 40% decrease in serum total cholesterol | 76% decrease in serum triglycerides | [1] |

| Hamsters | FR194738 | 100 mg/kg/day | 22% decrease in serum total cholesterol | 9% decrease in serum triglycerides | [1] |

| Rats | FR194738 | 10, 32, 100 mg/kg/day | No significant decrease | 30%, 41%, 65% decrease respectively | [1] |

Experimental Protocols for Investigating FR194738's Effect on Lipid Droplets

To test the hypotheses outlined above, the following experimental protocols can be employed.

Cell Culture and Treatment

-

Cell Line: HepG2 (human hepatoma) cells are a suitable model as they are of hepatic origin and are known to form lipid droplets.

-

Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

FR194738 Treatment: Prepare a stock solution of FR194738 free base in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations of FR194738 (e.g., 1 nM to 1 µM) for a specified duration (e.g., 24, 48 hours). A vehicle control (DMSO) should be included.

-

Oleic Acid Co-treatment (Optional): To induce robust lipid droplet formation, cells can be co-treated with oleic acid complexed to bovine serum albumin (BSA).

Staining and Visualization of Lipid Droplets

Oil Red O Staining for Neutral Lipids

Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.[12][13][14]

-

Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.[12][14]

-

Permeabilization: Wash the cells with PBS and incubate with 60% isopropanol for 5 minutes.[15]

-

Staining: Remove the isopropanol and add a working solution of Oil Red O. Incubate for 15-20 minutes at room temperature.[15]

-

Washing: Wash the cells extensively with distilled water to remove excess stain.[16]

-

Counterstaining (Optional): The nuclei can be counterstained with hematoxylin or DAPI for better visualization of cellular structures.[12][14]

-

Imaging: Visualize the cells using a light microscope. Lipid droplets will appear as red-orange spherical structures within the cytoplasm.

Quantification of Lipid Droplets

-

Image Acquisition: Capture images from multiple random fields for each treatment condition using a consistent magnification.

-

Image Analysis: Use image analysis software such as ImageJ or CellProfiler to quantify lipid droplet parameters.[17][18]

-

Number of Lipid Droplets per Cell: Count the number of stained lipid droplets and normalize to the number of cells (determined by nuclear count).

-

Size and Area of Lipid Droplets: Measure the area and diameter of each lipid droplet to assess changes in size distribution.

-

Total Lipid Content: For a more quantitative measure, the Oil Red O stain can be extracted from the cells using 100% isopropanol, and the absorbance can be measured spectrophotometrically at approximately 500 nm.[15]

-

Visualization of Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and the Action of FR194738

Caption: The cholesterol biosynthesis pathway highlighting the inhibitory action of FR194738 on squalene epoxidase.

General Pathway of Lipid Droplet Biogenesis

Caption: A simplified diagram of lipid droplet biogenesis originating from the endoplasmic reticulum.

Experimental Workflow for Assessing FR194738's Effect on Lipid Droplets

Caption: A step-by-step workflow for the experimental investigation of FR194738's impact on lipid droplet formation.

Conclusion

While direct evidence is currently lacking, the established role of FR194738 as a squalene epoxidase inhibitor with subsequent effects on cholesterol and triglyceride metabolism provides a strong rationale for investigating its impact on lipid droplet formation. By reducing the availability of the core neutral lipid components of these organelles, it is plausible that FR194738 could modulate lipid droplet number, size, and composition. The experimental framework provided in this guide offers a comprehensive approach for researchers to systematically explore this potential connection. Such studies would not only enhance our understanding of the cellular effects of FR194738 but also provide further insights into the intricate regulation of lipid droplet dynamics.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of FR194738, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peerj.com [peerj.com]

- 4. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Insights Into the Biogenesis and Emerging Functions of Lipid Droplets From Unbiased Molecular Profiling Approaches [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lipid droplet - Wikipedia [en.wikipedia.org]

- 9. Lipid Droplet Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Lipid droplet biogenesis and functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Lipid droplet quantification based on iterative image processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lipid droplet quantification based on iterative image processing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FR194738 Free Base in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR194738 is a potent and selective inhibitor of squalene epoxidase (SE), also known as squalene monooxygenase. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the cholesterol biosynthesis pathway.[1] By blocking this step, FR194738 effectively inhibits the synthesis of cholesterol and leads to the accumulation of squalene within the cell. Its high potency makes it a valuable tool for studying the role of cholesterol metabolism in various cellular processes and a potential therapeutic agent. These application notes provide detailed protocols for the use of FR194738 free base in cell culture experiments.

Mechanism of Action

FR194738 exerts its biological effects by specifically targeting and inhibiting the enzyme squalene epoxidase. This inhibition blocks the cholesterol biosynthesis pathway downstream of farnesyl pyrophosphate (FPP) and upstream of lanosterol. The direct consequences of this inhibition are a decrease in cellular cholesterol levels and a significant accumulation of the substrate, squalene.

Quantitative Data

FR194738 has demonstrated high potency in in vitro studies, primarily using the human hepatoma cell line HepG2.

| Parameter | Cell Line/System | IC50 Value | Reference |

| Squalene Epoxidase Activity | HepG2 cell homogenates | 9.8 nM | [1][2] |

| Cholesterol Synthesis from [14C]acetate | Intact HepG2 cells | 4.9 nM | [2] |

| Cholesteryl Ester Synthesis from [14C]acetate | Intact HepG2 cells | 8.0 nM | [1] |

| Cholesterol Biosynthesis | HepG2 cells | 2.1 nM | [1] |

| Compound | Cell Line | IC50 for Cholesterol Biosynthesis | Reference |

| FR194738 | HepG2 | 2.1 nM | [1] |

| Simvastatin | HepG2 | 40 nM | [1] |

| Fluvastatin | HepG2 | 28 nM | [1] |

| Pravastatin | HepG2 | 5100 nM | [1] |

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile and freshly opened

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.

-

Dissolution: Add the appropriate volume of fresh, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). It is recommended to use ultrasonic agitation to aid dissolution.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Note: DMSO is hygroscopic; use a newly opened bottle to ensure optimal solubility.

Experimental Protocols

Protocol 1: General Cell Treatment with FR194738

This protocol provides a general workflow for treating adherent cells with FR194738.

Materials:

-

Cultured cells of interest (e.g., HepG2)

-

Complete cell culture medium

-

FR194738 stock solution (in DMSO)

-

Multi-well plates (e.g., 6-well, 24-well, or 96-well)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and not confluent at the end of the experiment.

-

Cell Adherence: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the FR194738 stock solution. Prepare serial dilutions of FR194738 in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).

-

Cell Treatment: Remove the old medium from the wells and wash the cells once with PBS. Add the medium containing the different concentrations of FR194738 or the vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, proceed with the desired analysis, such as cell viability assays, cholesterol synthesis measurement, or squalene accumulation analysis.

Protocol 2: Assessment of Cell Viability (MTT Assay)

This protocol is to determine the cytotoxic effects of FR194738.

Materials:

-

Cells treated with FR194738 in a 96-well plate (from Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Add MTT Reagent: After the desired treatment time, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilize Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

Protocol 3: Measurement of Cholesterol Synthesis using [14C]Acetate Incorporation

This protocol measures the rate of de novo cholesterol synthesis.

Materials:

-

Cells treated with FR194738 in a 6-well or 24-well plate

-

[14C]Sodium acetate

-

Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Radiolabeling: Following the treatment with FR194738 for the desired time, add [14C]acetate to each well at a final concentration of 1 µCi/mL.

-

Incubation: Incubate the cells for an additional 2-4 hours at 37°C to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

Cell Lysis and Lipid Extraction: Wash the cells with ice-cold PBS. Lyse the cells and extract the total lipids using a suitable solvent system like hexane:isopropanol.

-

Lipid Separation: Separate the different lipid classes (including cholesterol) from the total lipid extract using thin-layer chromatography (TLC).

-

Quantification: Scrape the silica corresponding to the cholesterol band into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the total protein content of each sample and express the results as a percentage of the vehicle-treated control.

Protocol 4: Quantification of Squalene Accumulation

This protocol describes a method to measure the intracellular accumulation of squalene.

Materials:

-

Cells treated with FR194738

-

Lipid extraction solvents

-

Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) system

Procedure:

-

Cell Harvesting and Lipid Extraction: Harvest the treated cells and perform a total lipid extraction as described in Protocol 3.

-

Sample Preparation: Dry the lipid extract under a stream of nitrogen and resuspend it in a suitable solvent for the chosen analytical method.

-

Quantification by GC-MS or HPLC: Analyze the samples using a GC-MS or HPLC method optimized for the separation and quantification of squalene. Use a squalene standard to generate a calibration curve for accurate quantification.

-

Data Analysis: Normalize the amount of squalene to the total protein content of each sample and compare the levels between different treatment groups.

Applications in Different Cell Lines

While extensively studied in the HepG2 human hepatoma cell line, the role of squalene epoxidase and the effects of its inhibition are of interest in various cancer types due to their high metabolic activity and reliance on cholesterol for proliferation. Studies have shown that squalene epoxidase inhibitors, such as terbinafine, can suppress the growth of colorectal cancer cell lines (HT29, DLD1) and gastric cancer cell lines (Hs746T, NCI-N87) .[2][3] Furthermore, inhibition of squalene epoxidase has been shown to enhance the sensitivity of head and neck squamous cell carcinoma (HNSCC) cells to other anti-cancer agents.[4] Therefore, FR194738 can be a valuable tool to investigate the role of the cholesterol biosynthesis pathway in the proliferation and survival of a wide range of cancer cell lines.

Conclusion

This compound is a powerful research tool for investigating the cholesterol biosynthesis pathway and its role in cell physiology and disease. The protocols provided here offer a comprehensive guide for its use in cell culture, from stock solution preparation to the assessment of its biological effects. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.

References

- 1. Squalene Epoxidase: Its Regulations and Links with Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gut.bmj.com [gut.bmj.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting epigenetic modulation of cholesterol synthesis as a therapeutic strategy for head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FR194738 Free Base in HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR194738 is a potent and selective inhibitor of squalene epoxidase (squalene monooxygenase), a key enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting this enzyme, FR194738 effectively blocks the conversion of squalene to 2,3-oxidosqualene, leading to an accumulation of squalene and a downstream reduction in cholesterol synthesis.[1] These application notes provide detailed protocols for the use of FR194738 free base in the human hepatocellular carcinoma cell line, HepG2, a widely used in vitro model for liver-related studies.

Mechanism of Action

FR194738 exerts its effects by inhibiting squalene epoxidase, which catalyzes a rate-limiting step in cholesterol biosynthesis. This inhibition leads to a dose-dependent decrease in the production of cholesterol and its esters, accompanied by a corresponding intracellular accumulation of the substrate, squalene.[1]

Quantitative Data Summary

The following table summarizes the reported quantitative effects of FR194738 on HepG2 cells.

| Parameter | Cell Line | Value | Reference |

| IC50 (Squalene Epoxidase Activity) | HepG2 cell homogenates | 9.8 nM | [1] |

| IC50 (Cholesterol Synthesis from [14C]acetate) | Intact HepG2 cells | 4.9 nM | [1] |

| IC50 (Cholesteryl Ester Synthesis from [14C]acetate) | Intact HepG2 cells | 8.0 nM | [1] |

| IC50 (Cholesterol Biosynthesis) | HepG2 cells | 2.1 nM |

Signaling Pathway

The diagram below illustrates the cholesterol biosynthesis pathway and the point of inhibition by FR194738.

Experimental Protocols

HepG2 Cell Culture

Materials:

-

HepG2 cells (ATCC® HB-8065™)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Cell culture plates (6-well, 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Thawing Cells: Rapidly thaw a cryovial of HepG2 cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium (EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 1,000 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer to a T-75 flask.

-

Maintaining Cultures: Incubate cells at 37°C in a 5% CO2 humidified incubator. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension. Resuspend the pellet and seed new flasks at a ratio of 1:3 to 1:6.

Preparation of FR194738 Stock Solution

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

Procedure:

-

Prepare a high-concentration stock solution of FR194738 (e.g., 10 mM) in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

-

For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of FR194738 on HepG2 cells.

Materials:

-

HepG2 cells

-

Complete growth medium

-

FR194738 stock solution

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-